ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Übersicht

Beschreibung

N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin ist eine organische Verbindung, die zur Klasse der N-Acyl-α-Aminosäuren gehört. Diese Verbindung weist eine 4-(4-Nitrophenylphospho)butanoylgruppe auf, die am Stickstoff von D-Alanin gebunden ist. Es handelt sich um ein kleines Molekül mit der Summenformel C13H17N2O8P und einem Molekulargewicht von 360,2564 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin erfolgt typischerweise durch Acylierung von D-Alanin mit 4-(4-Nitrophenylphospho)butanoylchlorid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und die Produktionskosten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrophenylgruppe kann reduziert werden, um Aminoderivate zu bilden.

Substitution: Die Phosphogruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas mit einem Palladiumkatalysator und Natriumborhydrid.

Substitution: Nucleophile wie Amine und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von substituierten Phosphoderivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 3-butanamido-2-oxobutanoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, revealing promising results comparable to established antimicrobial agents like vancomycin and nystatin .

1.2 Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of vardenafil, a medication used to treat erectile dysfunction. The compound's ability to undergo various transformations makes it a valuable building block in drug synthesis .

Organic Synthesis Applications

2.1 Synthesis of β-Amino Acids

This compound plays a crucial role in the synthesis of N-substituted β-amino acids. By reacting this compound with different amines under specific conditions, researchers have successfully produced various β-amino acid derivatives. These derivatives have potential applications in drug development due to their biological activity and structural diversity .

2.2 Reaction with Aromatic Aldehydes

The ability of this compound to react with aromatic aldehydes under reflux conditions allows for the formation of novel compounds with potential therapeutic properties. This reaction pathway is significant for creating libraries of compounds for biological testing, furthering drug discovery efforts .

Case Study 1: Antimicrobial Derivatives

In a study examining the antimicrobial efficacy of derivatives synthesized from this compound, several compounds demonstrated notable activity against S. aureus at concentrations as low as 0.5%. The study highlighted the structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .

Case Study 2: Synthesis for Vardenafil Production

A detailed process was documented where this compound was employed as a key intermediate in synthesizing vardenafil. The process involved several steps, including refluxing with specific solvents and purification techniques such as silica gel chromatography, showcasing the compound's utility in pharmaceutical applications .

Summary Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent synthesis | Effective against E. coli and S. aureus |

| Pharmaceutical Intermediates | Precursor for vardenafil | Integral in multi-step synthesis processes |

| Organic Synthesis | Synthesis of β-amino acids | Diverse derivatives with potential therapeutic uses |

| Reaction with Aldehydes | Formation of novel compounds | Expands library for drug discovery |

Wirkmechanismus

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[4-(4-Nitrophenylphospho)butanoyl]-L-Alanin: Ein Enantiomer von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.

N-Acyl-α-Aminosäuren: Eine Klasse von Verbindungen mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Acylgruppen und Aminosäuren.

Einzigartigkeit

N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin ist einzigartig aufgrund seiner spezifischen Kombination einer Nitrophenylphosphogruppe und D-Alanin. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, wodurch es für verschiedene Anwendungen in der wissenschaftlichen Forschung wertvoll ist .

Biologische Aktivität

Ethyl 3-butanamido-2-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

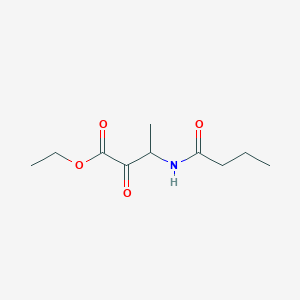

This compound belongs to a class of compounds characterized by the presence of an amide group and a ketoester moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its biological activities, which are detailed below.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.

| Compound | E. sakazakii (mg/ml) | E. coli (mg/ml) | S. aureus (mg/ml) | K. pneumoniae (mg/ml) |

|---|---|---|---|---|

| Compound 1 | 0.125 | 0.083 | 0.073 | 0.109 |

| Compound 2 | 0.130 | 0.080 | 0.075 | 0.110 |

| Compound 3 | Not tested | Not tested | Not tested | Not tested |

| Compound 4 | Not tested | Not tested | Not tested | Not tested |

These results indicate that the compounds derived from this compound show promising activity against multi-drug resistant pathogens, which is crucial given the global challenge of antimicrobial resistance .

Anthelmintic Activity

The anthelmintic potential of this compound derivatives was evaluated against two species: Pheretima posthuma and Ascaridia galli. The results are presented in Table 2.

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Compound 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |

| Compound 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| Compound 3 | 20 | 5.66 ± 1.15 | 8.40 ± 0.36 |

| Albendazole* | - | - | - |

*Albendazole served as a standard reference drug for comparison.

The data indicate that the derivatives exhibit superior anthelmintic activity compared to standard treatments, suggesting their potential as effective alternatives in parasitic infections .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed varying degrees of toxicity among the different derivatives of this compound. The lethal concentration for fifty percent (LC50) values were reported as follows:

| Compound | LC50 (µg/ml) |

|---|---|

| Compound A | 280 |

| Compound B | 765 |

| Etoposide (control) | 9.8 |

The relatively high LC50 values indicate that while these compounds possess biological activity, their cytotoxic effects need further investigation to assess safety profiles for potential therapeutic applications .

Case Studies and Research Findings

Research has indicated that compounds derived from this compound can effectively target specific biological pathways, enhancing their therapeutic potential against various diseases:

- Antimicrobial Resistance : A study highlighted the effectiveness of these compounds against resistant strains, showcasing their potential role in combating antibiotic resistance .

- Anthelmintic Efficacy : Another investigation demonstrated the efficacy of these derivatives in treating parasitic infections, outperforming traditional drugs like albendazole .

- Multitarget Activity : Further research suggested that these compounds interact with multiple biological targets, enhancing their overall efficacy and reducing the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE, and how should data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm hydrogen/carbon environments (e.g., ketone and amide protons at δ 2.1–2.5 ppm and δ 6.8–7.2 ppm, respectively). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 215). Ensure calibration with standards and cross-validate data across techniques .

Q. How can synthesis conditions be optimized to improve this compound yield?

- Methodology : Perform reaction parameter screening (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via recrystallization (e.g., ethyl acetate/hexane mixtures). Report yields with error margins (±2–5%) and statistical significance (p < 0.05) .

Q. What purification techniques are suitable for isolating this compound from byproducts?

- Methodology : Compare column chromatography (silica gel, eluent polarity gradient) vs. crystallization (solvent selection based on solubility). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and report retention times (e.g., 8.2 ± 0.3 min) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation via NMR and IR for structural changes. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

- Methodology : Collect high-resolution (<1.0 Å) diffraction data. Use SHELXD for phase determination (direct methods) and SHELXL for refinement (least-squares minimization). Validate hydrogen bonding via Uiso parameters and report R-factors (e.g., R₁ < 0.05). Cross-check with Cambridge Structural Database (CSD) entries .

Q. What graph set analysis approaches are applicable for studying hydrogen-bonded networks in its crystal lattice?

- Methodology : Apply Etter’s graph theory to classify motifs (e.g., D for donor, A for acceptor). Identify patterns like R₂²(8) rings (amide-carbonyl interactions) using Mercury software. Compare with literature benchmarks (e.g., bond distances 2.8–3.2 Å) .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to simulate shifts. Compare with experimental data using mean absolute error (MAE < 0.3 ppm). Adjust solvent models (PCM for acetone) to improve accuracy .

Q. What strategies mitigate polymorphism issues during crystallization?

- Methodology : Screen solvents (polar vs. non-polar) and cooling rates (0.1–5°C/min). Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., %C···O interactions) .

Q. How do reaction mechanisms for this compound synthesis vary under acidic vs. basic conditions?

- Methodology : Track kinetics via in-situ IR (time-resolved C=O absorbance). Propose mechanisms using isotopic labeling (¹⁸O in ketone) and transition-state modeling (Gaussian 16). Validate with Eyring plots to compare activation energies (Δ‡H = 50–70 kJ/mol) .

Q. What ethical frameworks guide the handling of contradictory data in publications?

- Methodology : Disclose conflicts transparently (e.g., funding sources). Use statistical tests (Student’s t-test, ANOVA) to assess significance. Adhere to ICMJE guidelines for authorship and data sharing. Reference COPE guidelines for retraction protocols if needed .

Q. Data Presentation Standards

- Tables : Report synthesis yields with standard deviations (e.g., 78 ± 3%).

- Figures : Label XRD peaks (2θ values) and NMR splitting patterns (multiplicity, J coupling).

- Equations : Use SI units (e.g., ΔG in kJ/mol) and consistent significant figures .

Eigenschaften

IUPAC Name |

ethyl 3-(butanoylamino)-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSJTHDBNDHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.